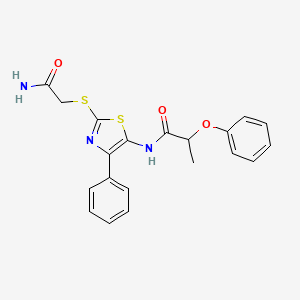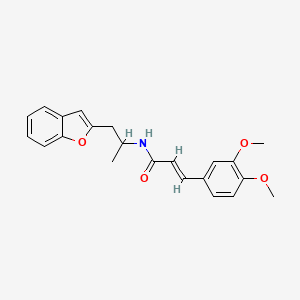
(E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, other names it might be known by, its molecular formula, and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, refractive index, and spectral properties (IR, UV-Vis, NMR, MS).Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : A study by Barım and Akman (2019) describes the synthesis of a similar acrylamide monomer, N-(2-acetyl-benzofuran-3-yl)acrylamide (NABA), using UV-Vis, FT-IR, and 1H NMR measurements. This research indicates the chemical activity and charge transfer within the monomer, which could be relevant for the compound (Barım & Akman, 2019).
Molecular Property Analysis
- Vibrational Spectroscopy and Molecular Properties : Another study by Barım and Akman (2021) explored the vibrational spectroscopy and molecular properties of a benzofuran-based acrylamide monomer. This research provides insights into the molecular geometry, vibrational assignments, and chemical reactivity of such compounds (Barım & Akman, 2021).
Polymer Science Applications
- Polymer Synthesis : Mori, Sutoh, and Endo (2005) conducted research on the synthesis of homopolymers of a monosubstituted acrylamide having an amino acid moiety. Their findings are pertinent to understanding how similar acrylamide compounds can be utilized in polymer science (Mori, Sutoh & Endo, 2005).
Biomedical Applications
- Cytotoxicity Studies : Research by Ma et al. (2017) on neolignans, which include similar benzofuran compounds, provides insights into their cytotoxic effects and potential applications in cancer therapy (Ma et al., 2017).
Material Science Applications
- Thermoresponsive Materials : Uchiyama et al. (2003) developed fluorescent molecular thermometers based on polymers showing temperature-induced phase transitions, utilizing benzofurazans. This research can be extended to understand the applications of benzofuran acrylamides in creating responsive materials (Uchiyama et al., 2003).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound that could enhance its properties or reduce its hazards.
For a specific compound like “(E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide”, you would need to consult the scientific literature or databases that contain information on this compound. Please note that not all compounds will have information available in all these categories, especially if they are new or not widely studied. Always ensure to use reliable sources and consult with experts when necessary.
properties
IUPAC Name |
(E)-N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-15(12-18-14-17-6-4-5-7-19(17)27-18)23-22(24)11-9-16-8-10-20(25-2)21(13-16)26-3/h4-11,13-15H,12H2,1-3H3,(H,23,24)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALPKTGCOVPRDA-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

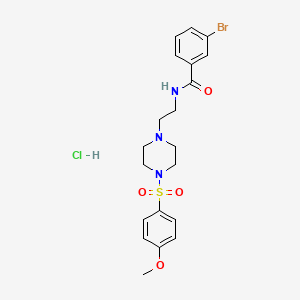
![(E)-2-(N-methylmethylsulfonamido)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2761042.png)

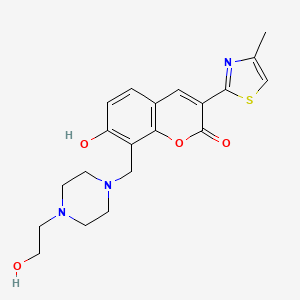
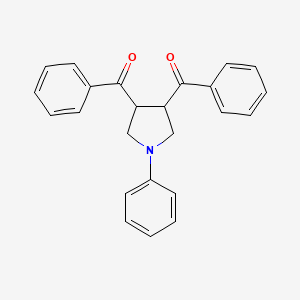
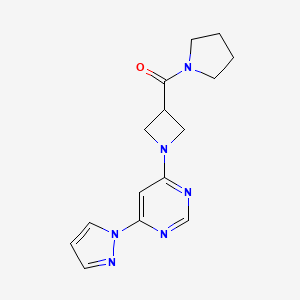
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide](/img/structure/B2761052.png)
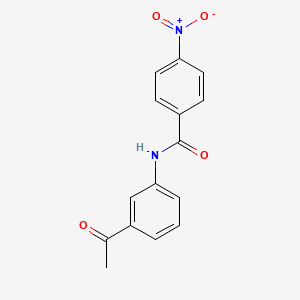
![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2761055.png)
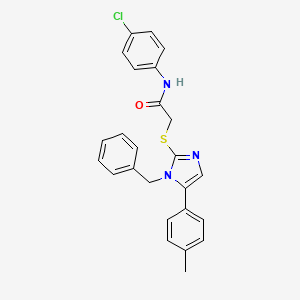
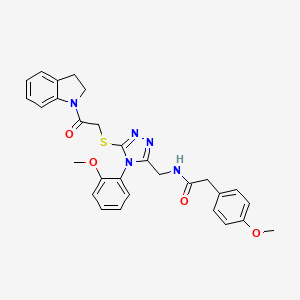
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2761060.png)
